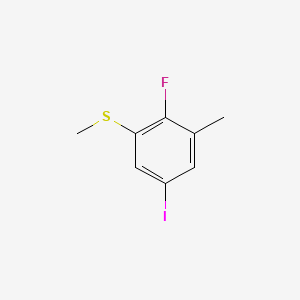

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane

説明

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with fluorine (position 2), iodine (position 5), a methyl group (position 3), and a methylsulfane (–SCH₃) functional group.

特性

IUPAC Name |

2-fluoro-5-iodo-1-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIS/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTWMDVFJNVHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)SC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane typically involves the introduction of fluorine, iodine, and sulfur atoms onto a methylphenyl ring. One common method includes the following steps:

Halogenation: Introduction of iodine and fluorine atoms onto the phenyl ring using reagents like iodine monochloride (ICl) and fluorine gas (F2) under controlled conditions.

Methylation: Introduction of a methyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Thioether Formation: Introduction of the sulfur atom by reacting the methylphenyl compound with a thiol reagent like methylthiol (CH3SH) under basic conditions.

Industrial Production Methods

Industrial production of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of the corresponding hydrogenated product

Substitution: Formation of substituted phenyl derivatives

科学的研究の応用

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in halogen bonding, while the sulfur atom can form thioether linkages. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Phenyl Methylsulfanes

The closest structural analogs are dibromo-fluorophenyl methylsulfanes listed in , such as:

- (2,5-Dibromo-3-fluorophenyl)(methyl)sulfane (CAS 1806295-47-5, similarity: 0.85)

- (2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane (CAS 1803715-70-9, similarity: 0.85)

Key Differences :

- Halogen Type: Replacement of iodine with bromine reduces molecular weight (e.g., iodine: 126.90 g/mol vs. bromine: 79.90 g/mol) and alters leaving-group propensity in substitution reactions.

- Substituent Positions : Variations in halogen positioning (e.g., 2,5-dibromo vs. 2-fluoro-5-iodo) affect electronic distribution. For instance, para-iodine in the target compound may stabilize the ring via resonance, whereas bromine in meta positions could induce different dipole moments .

Table 1: Comparison of Halogenated Analogs

| Compound Name | Halogens | Similarity Score | Molecular Weight (g/mol)* |

|---|---|---|---|

| (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane | F (2), I (5) | Reference | ~292.1 |

| (2,5-Dibromo-3-fluorophenyl)(methyl)sulfane | F (3), Br (2,5) | 0.85 | ~307.9 |

| (2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane | F (3,5), Br (2,4) | 0.85 | ~325.9 |

*Calculated based on atomic masses.

Benzofuran-Based Methylsulfanyl Derivatives

Benzofuran derivatives, such as 2-(2-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran ( ), share functional groups (e.g., –SCH₃, halogens) but differ in core structure:

Key Differences :

- Core Rigidity : The benzofuran core introduces planarity and rigidity, enhancing π-π stacking interactions compared to the flexible phenyl ring in the target compound. This may increase crystallinity and thermal stability .

- Oxidation State : The sulfinyl (–SO–) group in benzofuran derivatives (vs. sulfane in the target compound) alters polarity and hydrogen-bonding capacity. Sulfoxides are more hydrophilic and reactive toward nucleophiles .

Table 2: Core Structure Comparison

Computational Insights into Sulfane-Containing Dimers

highlights computational methods (e.g., B3LYP-D3, B97-D/def2-TZVPP) for analyzing dimerization energies of sulfane-containing compounds like (4-(azulen-6-yl)phenyl)(methyl)sulfane . While direct data for the target compound is unavailable, these studies suggest:

- Dimerization Energies : Sulfane groups participate in weak van der Waals interactions and sulfur-centered hydrogen bonds. Substituents like iodine may enhance dispersion forces, increasing dimer stability compared to lighter halogens .

生物活性

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. The presence of halogen substituents, such as fluorine and iodine, along with the methylsulfane group, suggests a unique interaction profile with biological targets. This article explores the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is C9H10FIS. The compound features:

- A fluorine atom at the 2-position.

- An iodine atom at the 5-position.

- A methyl group at the 3-position attached to a phenyl ring.

- A methylsulfane group that may influence its solubility and reactivity.

The biological activity of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For example, the presence of halogens enhances binding affinity to certain proteins.

- Redox Reactions : The methylsulfane group can participate in redox reactions, influencing cellular processes and signaling pathways .

Antimicrobial Properties

Research indicates that compounds similar to (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane exhibit antimicrobial properties. For instance, studies have shown that organosulfur compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic functions.

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related organosulfur compounds demonstrated significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Mechanisms : In vitro assays revealed that compounds with similar structures could inhibit tumor cell growth by inducing oxidative stress and promoting apoptosis. This was particularly noted in studies targeting breast and colon cancer cell lines.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of halogenated sulfides indicated that the position and type of halogen significantly influence biological activity. For example, fluorination at specific positions improved binding affinity to target proteins involved in cancer progression .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。